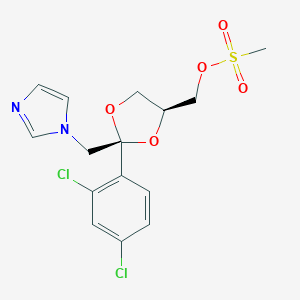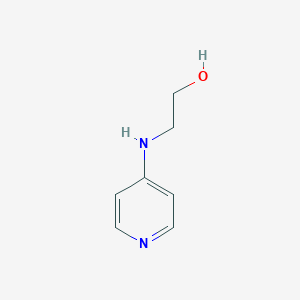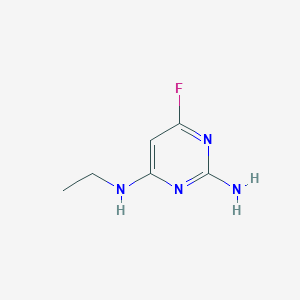
N4-Ethyl-6-fluoropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Ethyl-6-fluoropyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives. It is widely used in scientific research for its unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of N4-Ethyl-6-fluoropyrimidine-2,4-diamine involves the inhibition of enzymes involved in DNA synthesis. It specifically targets the enzymes dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis. By inhibiting these enzymes, N4-Ethyl-6-fluoropyrimidine-2,4-diamine prevents the growth and replication of cancer cells and viruses.
Biochemische Und Physiologische Effekte
N4-Ethyl-6-fluoropyrimidine-2,4-diamine has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and replication of viruses by targeting the enzymes involved in viral replication. In addition, N4-Ethyl-6-fluoropyrimidine-2,4-diamine has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N4-Ethyl-6-fluoropyrimidine-2,4-diamine in lab experiments is its specificity for the enzymes involved in DNA synthesis. This makes it a valuable tool for studying the mechanisms of DNA synthesis and replication. However, one of the limitations of using N4-Ethyl-6-fluoropyrimidine-2,4-diamine is its potential toxicity. It is important to use appropriate safety measures when handling this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N4-Ethyl-6-fluoropyrimidine-2,4-diamine. One direction is the development of new derivatives of this compound with improved anticancer and antiviral properties. Another direction is the study of the mechanism of action of N4-Ethyl-6-fluoropyrimidine-2,4-diamine in more detail, including the identification of new targets for this compound. Finally, the potential use of N4-Ethyl-6-fluoropyrimidine-2,4-diamine as a therapeutic agent for cancer and viral infections should be further explored.
Conclusion:
In conclusion, N4-Ethyl-6-fluoropyrimidine-2,4-diamine is a compound with unique biochemical and physiological properties that make it a valuable tool for scientific research. Its specificity for the enzymes involved in DNA synthesis makes it a valuable tool for studying the mechanisms of DNA synthesis and replication. Further research on this compound may lead to the development of new anticancer and antiviral therapies.
Synthesemethoden
The synthesis of N4-Ethyl-6-fluoropyrimidine-2,4-diamine can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-6-fluoropyrimidine with ethylamine to form N4-ethyl-2-chloro-6-fluoropyrimidine. The second step involves the reaction of N4-ethyl-2-chloro-6-fluoropyrimidine with ammonia to form N4-Ethyl-6-fluoropyrimidine-2,4-diamine. This synthesis method has been reported in various scientific journals and is considered a reliable method for the preparation of N4-Ethyl-6-fluoropyrimidine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
N4-Ethyl-6-fluoropyrimidine-2,4-diamine has various scientific research applications. It has been extensively studied for its anticancer properties. Studies have shown that N4-Ethyl-6-fluoropyrimidine-2,4-diamine inhibits the growth of cancer cells by targeting the enzymes involved in DNA synthesis. It has also been studied for its antiviral properties. Studies have shown that N4-Ethyl-6-fluoropyrimidine-2,4-diamine inhibits the replication of the hepatitis C virus.
Eigenschaften
CAS-Nummer |
165258-68-4 |
|---|---|
Produktname |
N4-Ethyl-6-fluoropyrimidine-2,4-diamine |
Molekularformel |
C6H9FN4 |
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
4-N-ethyl-6-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H9FN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11) |
InChI-Schlüssel |
XXCLMFLZJDPHDB-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=NC(=N1)N)F |
Kanonische SMILES |
CCNC1=CC(=NC(=N1)N)F |
Synonyme |
2,4-Pyrimidinediamine,N4-ethyl-6-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



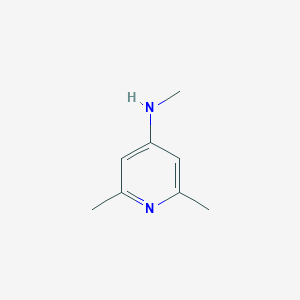


![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
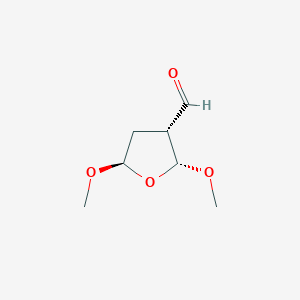

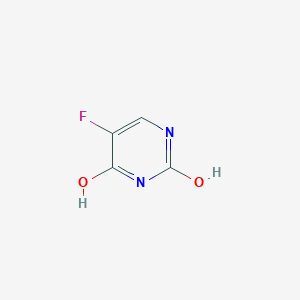
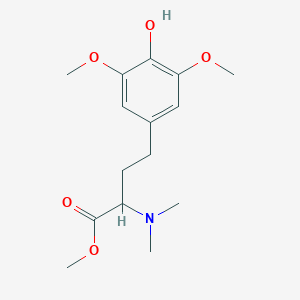
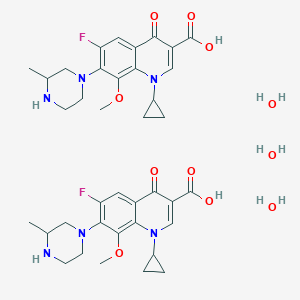
![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)

